molecular formula C12H16O B13648063 1-(M-tolyl)pent-4-en-1-ol

1-(M-tolyl)pent-4-en-1-ol

Cat. No.: B13648063
M. Wt: 176.25 g/mol
InChI Key: KVMOFQZNJJPJHV-UHFFFAOYSA-N
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Description

1-(M-tolyl)pent-4-en-1-ol is an organic compound with the molecular formula C12H16O. It is a derivative of pent-4-en-1-ol, where a methyl group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(M-tolyl)pent-4-en-1-ol can be synthesized through several methods. One common approach involves the reaction of m-tolylmagnesium bromide with pent-4-en-1-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as diethyl ether or tetrahydrofuran. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of m-tolylpent-4-en-1-one. This method is efficient and can be scaled up for large-scale production. The reaction conditions include the use of a suitable catalyst, such as palladium on carbon, and hydrogen gas under pressure.

Chemical Reactions Analysis

Types of Reactions

1-(M-tolyl)pent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alkane or alcohol, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

    Oxidation: M-tolylpent-4-enal or M-tolylpent-4-enoic acid.

    Reduction: M-tolylpentane or M-tolylpentanol.

    Substitution: M-tolylpent-4-en-1-chloride or M-tolylpent-4-en-1-bromide.

Scientific Research Applications

1-(M-tolyl)pent-4-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(M-tolyl)pent-4-en-1-ol involves its interaction with molecular targets through its hydroxyl and alkene functional groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme catalysis and receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(M-tolyl)pent-4-en-1-ol is unique due to the presence of both an aromatic ring and an alkene group, which confer distinct reactivity patterns and potential applications. The methyl group on the benzene ring also influences its chemical behavior, making it different from other similar compounds.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-(3-methylphenyl)pent-4-en-1-ol

InChI

InChI=1S/C12H16O/c1-3-4-8-12(13)11-7-5-6-10(2)9-11/h3,5-7,9,12-13H,1,4,8H2,2H3

InChI Key

KVMOFQZNJJPJHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CCC=C)O

Origin of Product

United States

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